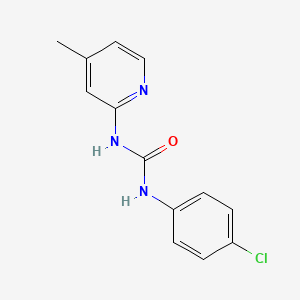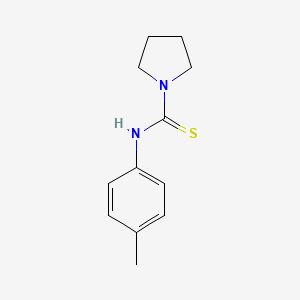
N-(4-methylphenyl)pyrrolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)pyrrolidine-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a pyrrolidine ring attached to a carbothioamide group, with a 4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
4-methylphenyl isothiocyanate+pyrrolidine→this compound
The reaction is typically complete within a few hours, and the product can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-methylphenyl)pyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(4-methylphenyl)pyrrolidine-1-carbothioamide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The 4-methylphenyl substituent also influences its physical and chemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-4-6-11(7-5-10)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNYJBZSAYVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
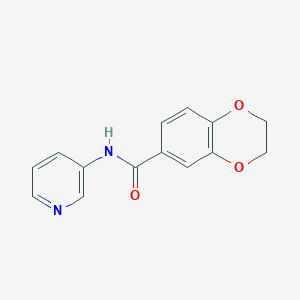
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
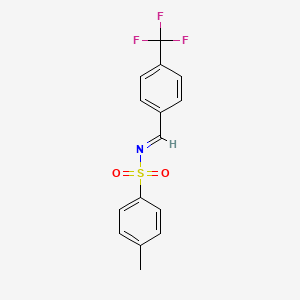
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5790365.png)
![N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]acetamide](/img/structure/B5790373.png)
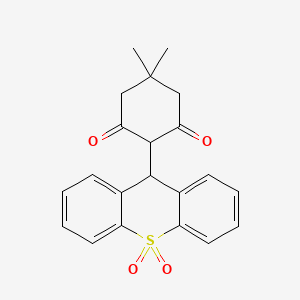
![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
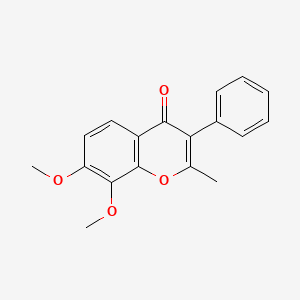
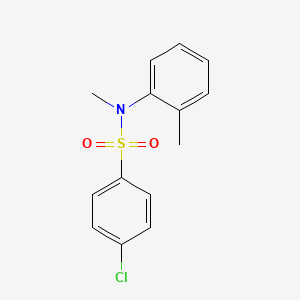
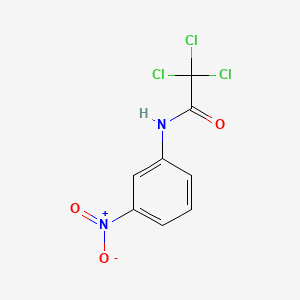
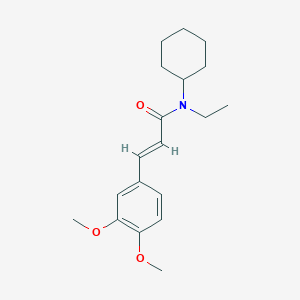
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine](/img/structure/B5790427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
